molecular formula C18H22ClNO B1520854 3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride CAS No. 28559-37-7

3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride

Cat. No.: B1520854
CAS No.: 28559-37-7
M. Wt: 303.8 g/mol
InChI Key: ODVYKGSJDMNIML-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

The chemical identity of 3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride encompasses multiple aspects of molecular characterization, including systematic nomenclature, registry identification, and structural classification systems. This compound exhibits a complex molecular architecture that incorporates both aromatic and heterocyclic components, necessitating comprehensive analysis of its chemical designation and classification frameworks.

Molecular Identity and Nomenclature

The molecular identity of this compound is established through multiple nomenclature systems and identification protocols that provide standardized methods for chemical communication and database registration. These systems ensure accurate identification and facilitate scientific communication across different research domains and regulatory frameworks.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Designation

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[(2-phenylphenoxy)methyl]piperidine;hydrochloride. This nomenclature follows established International Union of Pure and Applied Chemistry protocols for naming complex organic molecules containing both heterocyclic and aromatic components. The systematic name clearly indicates the presence of a piperidine ring system substituted at the 3-position with a methylene bridge connecting to a phenoxy group, which is further substituted with a phenyl group at the ortho position.

The molecular formula is definitively established as C₁₈H₂₂ClNO, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula represents the hydrochloride salt form of the parent amine compound, where the hydrochloride component contributes the chlorine atom to the overall molecular composition.

The molecular weight is precisely determined to be 303.83 grams per mole, a value that reflects the combined mass contributions of all constituent atoms in the hydrochloride salt form. This molecular weight determination is essential for accurate analytical measurements, stoichiometric calculations, and pharmaceutical formulation considerations.

Properties

IUPAC Name

3-[(2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-14-15-7-6-12-19-13-15;/h1-5,8-11,15,19H,6-7,12-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVYKGSJDMNIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28559-37-7
Record name Piperidine, 3-[([1,1′-biphenyl]-2-yloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28559-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C17_{17}H20_{20}ClN1_{1}O1_{1}
  • Molecular Weight: 295.80 g/mol

This compound features a piperidine ring substituted with a biphenyl ether moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems.

  • Dopamine Receptor Interaction: Similar piperidine derivatives have been studied for their agonistic effects on dopamine receptors, particularly the D3 subtype. These interactions are significant in the context of neurological disorders such as schizophrenia and Parkinson's disease .
  • Antidepressant Activity: The compound may also share structural similarities with known antidepressants, which suggests potential serotonin reuptake inhibition properties .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various studies:

  • Anticancer Properties: Some studies have reported that piperidine derivatives exhibit cytotoxic effects against different cancer cell lines. For example, modifications in the piperidine structure have shown enhanced activity against breast and ovarian cancer cells .
Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)75.3
  • Antimicrobial Activity: Compounds structurally related to this piperidine have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membrane integrity .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Antidepressant Efficacy: A study evaluated the effects of a similar piperidine derivative on depressive behaviors in animal models. Results indicated significant reductions in depressive-like symptoms compared to control groups, suggesting efficacy in treating mood disorders .
  • Neuroprotective Effects: Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Recent studies have indicated that biphenyl derivatives, including those similar to 3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride, exhibit antiviral activity. Specifically, certain biphenyl compounds have been found effective against Hepatitis B virus (HBV) and Hepatitis D virus (HDV) infections. These compounds can be administered alongside other agents to enhance therapeutic efficacy against viral infections .

Receptor Targeting
The compound has been investigated for its role as a selective antagonist for various receptors. For instance, it may interact with serotonin receptors, which are crucial in regulating mood and anxiety disorders. The development of selective antagonists like this compound could lead to new antidepressant therapies with fewer side effects compared to existing treatments .

Integrin Inhibition
Integrins are critical in cell adhesion and signaling pathways. Compounds similar to this compound have been studied for their ability to stabilize integrin conformations, potentially leading to novel therapeutic strategies for conditions such as thrombosis and cancer metastasis. The stabilization of integrins in their bent-closed conformation can inhibit unwanted cellular interactions that contribute to disease progression .

Antibacterial Properties
There is also emerging evidence that biphenyl derivatives possess antibacterial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, making them candidates for developing new antibiotics .

Case Studies

StudyApplicationFindings
Study on HBV InhibitionAntiviralDemonstrated efficacy against HBV; potential for combination therapy .
Integrin Conformation StabilizationCancer TherapyIdentified compounds that stabilize closed integrin states; implications for reducing metastasis .
Antidepressant DevelopmentReceptor TargetingShowed promise as a selective antagonist for serotonin receptors; potential for improved antidepressant formulations .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related piperidine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituent(s) on Piperidine Melting Point (°C) Therapeutic Function
3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine HCl C₁₉H₂₂ClNO₂* 343.84* ([1,1'-Biphenyl]-2-yloxy)methyl Not reported Unknown (hypothetical)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁ClNO 303.83 Diphenylmethoxy Not reported Research chemical
Diphenylpyraline HCl C₁₉H₂₃ClNO 316.85 4-(Diphenylmethoxy)-1-methyl 122–124 Antihistaminic
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl C₁₆H₂₄ClNO 297.82 2-(3,5-Dimethylphenoxy)ethyl Not reported Unknown

*Calculated based on structural analogs.

Key Observations :

  • Substituent Complexity: The biphenyl ether group in the target compound increases steric bulk and lipophilicity compared to simpler diphenylmethoxy or alkylphenoxy substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Melting Point : Diphenylpyraline HCl’s higher melting point (122–124°C) suggests stronger crystalline packing due to its 1-methylpiperidine group, which is absent in the target compound .

Pharmacological and Functional Differences

  • Antihistaminic Activity : Diphenylpyraline HCl is a well-documented antihistaminic agent, with its 4-diphenylmethoxy group critical for H₁-receptor antagonism. The target compound’s biphenyl ether group may alter binding affinity due to differences in electron distribution and spatial orientation .
  • Metabolic Stability: Halogenated analogs (e.g., 3-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine HCl ) exhibit prolonged half-lives due to reduced CYP450 metabolism. The biphenyl group in the target compound may similarly resist oxidative degradation.

Preparation Methods

Synthesis of Phenoxy Alkyl Bromide Intermediate

  • The biphenyl-2-ol is alkylated with a suitable dibromoalkane (e.g., 1,3-dibromopropane) in a polar protic solvent such as propan-1-ol.
  • The reaction is conducted under reflux to facilitate the nucleophilic substitution of the phenolic hydroxyl group with the bromopropyl chain.
  • This step typically proceeds in a single step, yielding the phenoxy alkyl bromide intermediate with good efficiency.

Coupling with Piperidine

  • The phenoxy alkyl bromide intermediate is then reacted with piperidine in a mixture of ethanol and water.
  • Potassium carbonate is added as a base to deprotonate the piperidine and promote nucleophilic attack on the alkyl bromide.
  • A catalytic amount of potassium iodide may be included to enhance the reaction rate via halide exchange.
  • The reaction is typically carried out at elevated temperature to ensure completion.
  • The resulting free base product is isolated and then converted to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

Catalytic Hydrogenation (If Applicable)

  • In some related synthetic routes, catalytic hydrogenation is employed to reduce nitro or other functional groups on intermediates.
  • Conditions include hydrogen gas or hydrogen donors such as formic acid or ammonium formate, with catalysts comprising 5-30% by mass relative to the substrate.
  • Solvents like methanol, tetrahydrofuran, or ethyl acetate are used.
  • Reaction parameters include temperatures of 20-100 °C, pressures of 1-8 atm, and reaction times ranging from 6 to 20 hours.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Phenol alkylation Biphenyl-2-ol + dibromoalkane Propan-1-ol Reflux (~100 °C) Several hours One-step alkylation to form phenoxy bromide
Coupling with piperidine Phenoxy alkyl bromide + piperidine + K2CO3 + KI (cat.) Ethanol/water mixture Elevated (50-80 °C) Several hours Base-promoted nucleophilic substitution
Salt formation Free base + HCl Suitable solvent Ambient Short Conversion to hydrochloride salt
Catalytic hydrogenation (optional) H2 gas or formic acid + catalyst (Pd/C, PtO2) Methanol, THF, or EtOAc 20-100 °C 6-20 hours For reduction of functional groups on intermediates

Research Findings and Analysis

  • The synthetic route involving phenol alkylation followed by piperidine substitution is well-established and yields high-purity products suitable for pharmacological evaluation.
  • The use of potassium iodide as a catalyst in the coupling step improves reaction kinetics by facilitating halide exchange, which is crucial for efficient displacement of bromide by piperidine.
  • The length of the alkyl linker (e.g., propyl vs. butyl) affects receptor binding affinity in related biphenyl-piperidine derivatives, indicating that precise control of alkyl chain length during synthesis is important for biological activity.
  • Crystallographic studies of related compounds show that protonation states and salt forms (e.g., hydrochloride vs. oxalate) influence solubility and stability, which are factors to consider during salt formation.
  • Catalytic hydrogenation parameters are optimized to balance reaction rate and selectivity, with solvent choice and pressure playing critical roles in the reduction of intermediates bearing reducible groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride, and how can reaction parameters influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with biphenyl-containing electrophiles under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include solvent polarity (e.g., dichloromethane for moderate polarity), temperature (room temperature to 50°C), and stoichiometric ratios of reactants. Post-reaction purification via crystallization or column chromatography is critical for isolating the hydrochloride salt .
  • Optimization : Yield improvements may require inert atmospheres (N₂/Ar), controlled addition rates of reagents, or catalytic agents (e.g., DMAP for acylation steps). Industrial-scale adaptations prioritize solvent recovery and reduced reaction times .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl protons at δ 7.2–7.6 ppm, piperidine CH₂ signals near δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₂ClNO₂: calc. 331.12).
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% preferred).
    • Additional Methods : X-ray crystallography for definitive stereochemical assignment, thermogravimetric analysis (TGA) for stability under heating .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Hydrochloride salts generally exhibit good aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4). Co-solvents like DMSO (≤1% v/v) may enhance dissolution for in vitro assays .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Stability in solution varies with pH; avoid prolonged exposure to alkaline conditions (pH >8) to prevent decomposition .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Exposure Management : For skin contact, rinse immediately with water (15+ minutes). In case of inhalation, move to fresh air and monitor for respiratory irritation. Toxicity data from analogs suggest moderate acute toxicity (LD₅₀ ~200–500 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Replication : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Batch Analysis : Compare impurity profiles (HPLC/MS) of compound batches to identify contaminants influencing activity.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding independently of cell-based readouts .

Q. What computational methods predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., GPCRs or ion channels common to piperidine derivatives).
    • Validation : Compare predictions with experimental data (e.g., plasma protein binding assays, microsomal stability tests) .

Q. How does structural modification of the biphenyl or piperidine moieties alter bioactivity?

  • SAR Strategies :

  • Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent binding.
  • Piperidine Substitutions : Replace the methylene linker with ethylene (C2) to evaluate conformational flexibility impacts on receptor affinity.
    • Testing : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels .

Q. What advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

  • Methods :

  • LC-MS/MS : Identify degradation products after exposure to heat (40–60°C), UV light, or oxidative agents (H₂O₂).
  • NMR Kinetics : Monitor real-time decomposition in deuterated solvents to track intermediate formation.
    • Application : Data inform formulation strategies (e.g., lyophilization for long-term storage) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride

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